molecular formula C17H21FN2O B5657179 6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol

Cat. No. B5657179
M. Wt: 288.36 g/mol
InChI Key: QYXOHLJFRXUBPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoroquinolones, including compounds similar to 6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol, are synthesized through various chemical reactions, often involving the substitution of fluorine into the quinoline or quinoxaline core and modifications at the piperidinyl moiety. A notable method includes the oxidative cyclization of corresponding benzamides to yield new quinazolinones, indicating a complex multistep synthesis process for fluoroquinolones and related compounds (Abdel-Jalil et al., 2005).

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been studied, providing insights into the potential structure of 6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol. The analysis includes antimicrobial and antiviral drug predictions using molecular docking, illustrating the compound's potential interactions at the molecular level (Vaksler et al., 2023).

Chemical Reactions and Properties

Fluoroquinolones undergo various chemical reactions, including substitutions and interactions with other chemical entities. Studies have shown low-efficiency substitutions and minor processes like decarboxylation, indicating specific reactivity patterns related to the fluoroquinolone structure (Mella et al., 2001).

Physical Properties Analysis

While specific data on 6-fluoro-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol is not directly available, related compounds have been analyzed for their physical properties, including solubility, stability, and molecular weight. These factors are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with biological molecules, are essential for fluoroquinolones. Studies on similar compounds provide insights into their antibacterial activity, mechanism of action against bacterial DNA gyrase, and potential use in treating infections (Laborde et al., 1993).

properties

IUPAC Name

6-fluoro-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O/c1-11-5-7-20(8-6-11)10-15-12(2)19-16-4-3-13(18)9-14(16)17(15)21/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXOHLJFRXUBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(NC3=C(C2=O)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one

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